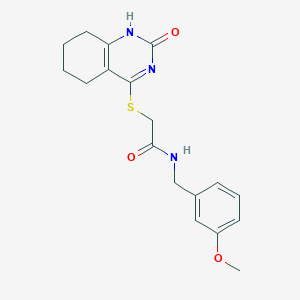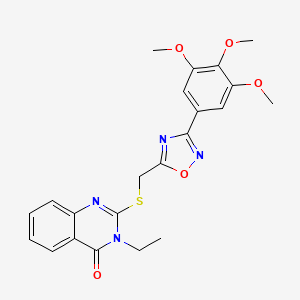
3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of significant interest in various scientific fields. The compound's unique structure, incorporating a quinazolinone core with a 1,2,4-oxadiazole moiety, suggests potential biological and chemical applications. The presence of the trimethoxyphenyl group adds further complexity to its functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common route might include:
Initial formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an acyl chloride under mild conditions.
Attachment of the quinazolinone core: This involves a nucleophilic substitution reaction where the oxadiazole moiety is introduced into a pre-synthesized quinazolinone derivative.
Introduction of the thioether linkage: A thiol reagent, such as an alkyl thiol, is reacted with an appropriate leaving group to form the thioether bond.
Final ethylation: The compound is ethylated using ethyl halide in the presence of a base to afford the final product.
Industrial Production Methods: Industrial synthesis might follow a streamlined version of the above steps, utilizing automated reactors and optimized conditions to maximize yield and purity. Solvent choice, temperature control, and reaction times are crucial for scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation, typically at the sulfide linkage to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to ring-opening or modification.
Substitution: Various substituents can be introduced into the quinazolinone or oxadiazole rings, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituents: Halides, alkylating agents
Major Products: Oxidation products (sulfoxides, sulfones), reduced derivatives, and substituted analogs with varied functional groups.
科学研究应用
Chemistry: This compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology and Medicine: The pharmacological potential of this compound is explored for its interactions with biological targets. It could act as an inhibitor for enzymes or receptors due to its structural features.
Industry: In industry, its applications might extend to the development of novel materials or as a catalyst in chemical reactions, given its versatile chemical properties.
作用机制
The compound exerts its effects primarily through its interaction with specific molecular targets. Its structure allows it to bind to proteins or enzymes, possibly inhibiting their activity. The presence of multiple functional groups enables it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazolinone core often interacts with nucleic acids or proteins, while the oxadiazole ring might confer additional binding specificity.
相似化合物的比较
When compared to other quinazolinone or oxadiazole derivatives, 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups. Other similar compounds include:
2-(2-((4-methoxyphenyl)thio)quinazolin-4(3H)-one)
3-ethyl-2-(4-nitrophenyl)-1,2,4-oxadiazole
3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
These compounds share some structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The distinct arrangement in this compound offers a unique set of interactions and reactivity.
Conclusion
This compound is a versatile compound with a broad range of applications. Its unique structure enables diverse chemical reactions and interactions, making it a valuable subject of study in various scientific disciplines. Whether in synthetic chemistry, biological research, or industrial applications, this compound's potential continues to be explored and expanded upon.
属性
IUPAC Name |
3-ethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-5-26-21(27)14-8-6-7-9-15(14)23-22(26)32-12-18-24-20(25-31-18)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSEBZEZCFBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)
![2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2940392.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one](/img/structure/B2940393.png)
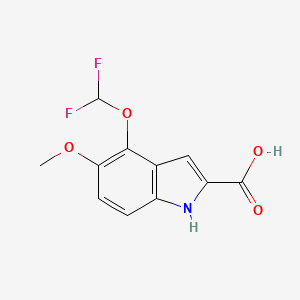
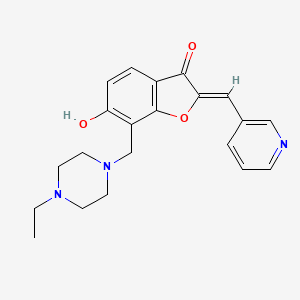

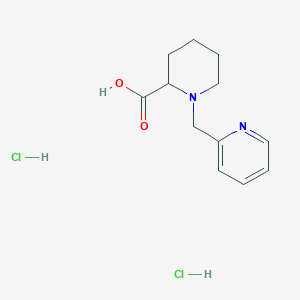
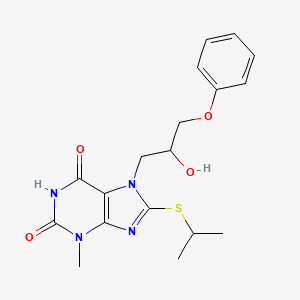
![N-cyclohexyl-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2940409.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)
![(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940412.png)
